molecular formula C12H13BrO2 B8718403 Methyl 3-bromo-2-but-3-en-1-ylbenzoate

Methyl 3-bromo-2-but-3-en-1-ylbenzoate

Cat. No.: B8718403
M. Wt: 269.13 g/mol
InChI Key: YGQFGQYLISNVGN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-but-3-en-1-ylbenzoate is an organic compound featuring a benzoate ester core substituted with a brominated allylic chain. Its structure combines a methyl ester group at the carboxyl position, a bromine atom at the 3-position, and a but-3-en-1-yl chain at the 2-position of the benzene ring. While direct studies on this compound are scarce, its structural analogs and synthetic pathways provide insight into its properties and applications .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 3-bromo-2-but-3-enylbenzoate

InChI

InChI=1S/C12H13BrO2/c1-3-4-6-9-10(12(14)15-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6H2,2H3

InChI Key

YGQFGQYLISNVGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)CCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-arylamino-2-benzoylaminobut-2-enoate (3)

  • Structural Differences: Replaces the bromine atom with a benzoylamino group and introduces an aryl amine at the 3-position.
  • This compound undergoes cyclization with PPA (polyphosphoric acid) to form oxazoloquinolines or imidazole carboxylates .
  • Synthetic Utility : Used to synthesize heterocycles, contrasting with the brominated analog, which may favor halogenation or coupling reactions.

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

  • Structural Differences : Features chloro and trifluoromethoxy substituents in addition to bromine.
  • Chlorine at the 2-position may sterically hinder reactions compared to the allylic chain in the target compound .
  • Applications : Likely used in agrochemicals due to halogenated aromatic systems’ stability and bioactivity.

Methyl 2-benzoylamino-3-oxobutanoate (1)

  • Functional Groups: Contains a ketone and benzoylamino group instead of bromine and alkene.
  • Reactivity: The ketone enables condensation reactions (e.g., with aryl amines to form enaminones), whereas the bromo-alkene in the target compound may participate in Diels-Alder or Suzuki-Miyaura couplings .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted logP*
Methyl 3-bromo-2-but-3-en-1-ylbenzoate ~259.1 Bromo, but-3-en-1-yl, methyl ester 3.2
Methyl 3-arylamino-2-benzoylaminobut-2-enoate ~324.3 Benzoylamino, aryl amine 2.8
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate ~333.5 Bromo, chloro, trifluoromethoxy 4.1

*Estimated using fragment-based methods.

Key Research Findings

  • Electrophilic Reactivity : The bromine atom in this compound likely directs electrophilic attacks to the para position of the benzene ring, similar to halogenated benzoates .
  • Allylic Bromine Lability: The allylic bromine may undergo elimination or substitution under basic conditions, contrasting with non-allylic analogs (e.g., methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate), where bromine is more stable .
  • Thermal Stability : The conjugated alkene may enhance thermal stability compared to saturated chains, as seen in allyl-substituted esters .

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